
7-N-(4-Hydroxyphenyl)mitomycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-N-(4-Hydroxyphenyl)mitomycin C is a bioactive chemical.
Applications De Recherche Scientifique
Antitumor Activity
Numerous studies have demonstrated the potent antitumor effects of 7-N-(4-Hydroxyphenyl)mitomycin C across various types of tumors.
- Comparative Studies : Research comparing M-83 to mitomycin C indicated that M-83 exhibited superior activity against various ascitic and solid tumors. In particular, it showed more significant effects against sarcoma 180, fibrosarcoma Meth 1, and melanoma B-16, among others . The compound was administered via intraperitoneal injection and demonstrated a higher therapeutic index, indicating reduced toxicity relative to its efficacy.
- Mechanism of Action : The mechanism by which M-83 exerts its antitumor effects involves DNA cross-linking, similar to mitomycin C, but with improved selectivity and reduced myelosuppression. This selectivity allows for higher doses to be administered with fewer adverse effects .
Efficacy in Solid Tumors
A study involving the treatment of solid tumors with M-83 revealed that it was effective against several types of cancer cells, including HeLa cells. The results indicated that M-83 could inhibit tumor growth significantly while causing less myelosuppression compared to mitomycin C .
Clinical Applications
In clinical settings, M-83 has been investigated for its use in combination therapies. For instance, it has been evaluated alongside other chemotherapeutic agents to enhance overall efficacy while mitigating side effects associated with standard treatments .
Mechanisms and Pathways
The primary mechanism through which this compound operates is through the formation of DNA cross-links. This action prevents DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.
- Cell Cycle Arrest : Studies suggest that M-83 induces cell cycle arrest at the G2/M phase, which is critical for its antitumor activity .
- Reduction in Side Effects : Compared to traditional mitomycin C, M-83 has been shown to have a lower incidence of side effects such as myelosuppression, making it a promising candidate for further clinical development .
Summary of Findings
Study Focus | Findings |
---|---|
Antitumor Activity | M-83 shows enhanced potency against various tumors compared to mitomycin C. |
Mechanism | Induces DNA cross-linking and cell cycle arrest at G2/M phase. |
Side Effects | Lower myelosuppression than mitomycin C allows for safer dosing. |
Analyse Des Réactions Chimiques
Reduction-Mediated Activation and DNA Damage
M-83 undergoes reductive activation to form reactive intermediates that alkylate DNA. Unlike mitomycin C, which requires sodium borohydride (NaBH₄) for reduction, M-83 is efficiently activated by dithiothreitol (DTT) under physiological conditions .
Key Reaction Pathway:
-
Reduction : M-83 is reduced by DTT to form a semiquinone radical intermediate.
-
DNA Intercalation : The partially reduced M-83 intercalates between DNA base pairs, preferentially targeting dinucleotide sequences (e.g., G-T) .
-
Covalent Binding : The semiquinone radical forms covalent bonds with the O-6 or 2-amino groups of guanine residues, inducing strand breaks upon subsequent heating .
Inhibitors and Mechanism Insights:
-
Ethidium bromide and actinomycin D inhibit M-83’s DNA damage by blocking intercalation sites .
-
Sodium chloride and radical scavengers (e.g., superoxide dismutase) suppress damage, implicating oxygen radicals in the process .
Comparative Reactivity with Mitomycin C
M-83’s chemical behavior differs from mitomycin C in reduction kinetics and DNA interaction:
Property | 7-N-(4-Hydroxyphenyl)mitomycin C | Mitomycin C |
---|---|---|
Reduction Agent | DTT (1 mM) | NaBH₄ (0.2 mM) |
Activation Time | 3 hours (37°C, pH 7.1) | 15 minutes (37°C) |
DNA Damage Specificity | G-T dinucleotide preference | Broader specificity |
Radical Scavenger Sensitivity | High | Moderate |
Synthetic Modifications and Hybridization
M-83 has been modified to enhance targeting. A triethylene glycol linker was attached to its 7-N position for conjugation with steroidal antiestrogens via Huisgen cycloaddition (click chemistry) .
Reaction Steps:
-
Williamson Ether Synthesis : Linked 4-hydroxyphenyl estradiol to triethylene glycol .
-
Azide Functionalization : Introduced an azide group at the glycol terminus .
-
Click Reaction : Coupled with 7-N-propargyl-porfiromycin (a mitomycin C analog) to form a hybrid compound .
Outcomes:
-
The hybrid retained antiestrogenic activity (IC₅₀ = 3.5 nM for ERα) and cytotoxicity (IC₅₀ = 1.2 µM in MCF-7 cells) .
-
Structural analysis confirmed that the triethylene glycol spacer did not impede DNA alkylation .
Stability and Toxicity Profile
M-83’s stability under reducing conditions contributes to its lower toxicity compared to mitomycin C:
-
Myelosuppression : M-83 induces less leukopenia and thrombocytopenia at equimolar doses .
-
Renal Clearance : Proteinuria and azotemia are observed at high doses (50–70 mg/m²), necessitating dose adjustments in renal impairment .
Enzymatic Interactions
Propriétés
Numéro CAS |
70343-57-6 |
---|---|
Formule moléculaire |
C21H21N4O7- |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
[(4S,6S,7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13+,19+,21-/m1/s1 |
Clé InChI |
UGBKJIQCOWXUSC-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
7-N-(4-hydroxyphenyl)mitomycin C 7-N-(p-hydroxyphenyl)-mitomycin C 7-N-PHPMC KW 2083 NSC 278891 NSC-278891 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.